Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl-
Overview
Description
“Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl-” is a chemical compound with the molecular formula C11H10ClN3OS . It appears as a white to light yellow powder or crystal . This compound is also known as 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10ClN3OS . The InChI key for this compound is VVOXTERFTAJMAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.73 . It is a solid at 20°C . The melting point ranges from 208.0 to 212.0°C .Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, precautionary measures such as wearing protective gloves, eye protection, and face protection are recommended. If the compound comes into contact with the skin or eyes, it’s advised to wash with plenty of water .
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-(dimethylamino)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-4-6-8(11)9(7)12-10(15)13-14(2)3/h4-6H,1-3H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRDAFMNFRUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403187 | |
Record name | Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88302-21-0 | |
Record name | Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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